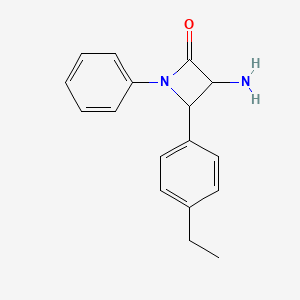
1-(3-Bromo-1H-indol-4-yl)-2-methylpropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Bromo-1H-indol-4-yl)-2-methylpropan-1-one is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound features a bromine atom attached to the indole ring, which can significantly influence its chemical properties and reactivity.
準備方法
The synthesis of 1-(3-Bromo-1H-indol-4-yl)-2-methylpropan-1-one typically involves the bromination of an indole precursor followed by a series of organic reactions to introduce the methylpropanone group. One common synthetic route includes:
Bromination: The indole precursor is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position on the indole ring.
Alkylation: The brominated indole is then subjected to alkylation reactions to introduce the methylpropanone group. This can be achieved using reagents like methyl iodide and a base such as potassium carbonate.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
化学反応の分析
1-(3-Bromo-1H-indol-4-yl)-2-methylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce the carbonyl group to an alcohol.
Substitution: The bromine atom on the indole ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium thiolate.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(3-Bromo-1H-indol-4-yl)-2-methylpropan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its indole core, which is a common motif in many biologically active molecules.
Medicine: Research into potential pharmaceutical applications includes investigating its role as a precursor for drug development, particularly in the synthesis of compounds with anticancer or antimicrobial properties.
Industry: It can be used in the development of new materials, such as polymers and dyes, due to its reactive bromine atom and indole structure.
作用機序
The mechanism by which 1-(3-Bromo-1H-indol-4-yl)-2-methylpropan-1-one exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine atom can participate in halogen bonding, influencing molecular recognition processes. The indole ring can engage in π-π interactions, further affecting its binding affinity and specificity.
類似化合物との比較
1-(3-Bromo-1H-indol-4-yl)-2-methylpropan-1-one can be compared with other brominated indoles and indole derivatives:
1-(3-Bromo-1H-indol-3-yl)-2-methylpropan-1-one: Similar structure but with the bromine atom at a different position, leading to different reactivity and properties.
1-(3-Chloro-1H-indol-4-yl)-2-methylpropan-1-one: Chlorine instead of bromine, which can affect the compound’s reactivity and interactions due to the different electronegativity and size of the halogen atoms.
1-(3-Bromo-1H-indol-4-yl)-2-ethylpropan-1-one: Variation in the alkyl group, which can influence the compound’s physical properties and reactivity.
特性
分子式 |
C12H12BrNO |
|---|---|
分子量 |
266.13 g/mol |
IUPAC名 |
1-(3-bromo-1H-indol-4-yl)-2-methylpropan-1-one |
InChI |
InChI=1S/C12H12BrNO/c1-7(2)12(15)8-4-3-5-10-11(8)9(13)6-14-10/h3-7,14H,1-2H3 |
InChIキー |
GANNJBJRCNZPDG-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(=O)C1=C2C(=CC=C1)NC=C2Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(4-Chlorophenyl)-5,7-dihydrothieno[3,4-d]pyrimidin-4(3H)-one](/img/structure/B11853730.png)
![3-(Benzylamino)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B11853736.png)
![4-(4-Chlorophenoxy)-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B11853748.png)




![4-Chloro-1-(2-methylpropyl)imidazo[1,2-A]quinoxaline](/img/structure/B11853776.png)

![Aziridine, 2-(bromomethyl)-1-[(4-chlorophenyl)methyl]-](/img/structure/B11853803.png)

![3-Acetylimidazo[2,1-A]isoquinolin-2-YL acetate](/img/structure/B11853812.png)
